
N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.
Mécanisme D'action
N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide inhibitor works by inhibiting the activity of the 5-lipoxygenase-activating protein (this compound), which is a crucial enzyme in the biosynthesis of leukotrienes, a group of inflammatory mediators. By inhibiting this compound, this compound inhibitor reduces the production of leukotrienes and thus reduces inflammation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, this compound inhibitors have been shown to reduce inflammation and improve disease activity in animal models of IBD. These effects are believed to be mediated by the inhibition of leukotriene biosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide inhibitor is its potency and specificity for this compound. This makes it a valuable tool for studying the role of leukotrienes in various diseases. However, one of the limitations of this compound inhibitor is its poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Orientations Futures
There are several potential future directions for N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide inhibitor research. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the use of this compound inhibitors in combination with other anti-inflammatory agents to achieve synergistic effects. Finally, the potential therapeutic applications of this compound inhibitors in other diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide inhibitor involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate, and the final coupling reaction to obtain the desired product. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that several synthetic routes have been developed to prepare this compound, including the use of palladium-catalyzed coupling reactions and the use of organometallic reagents.
Applications De Recherche Scientifique
N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In preclinical studies, this compound inhibitors have been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, this compound inhibitors have been shown to reduce inflammation and improve disease activity in animal models of IBD.
Propriétés
IUPAC Name |
N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-3-12(16)15-13-8(2)6-9-4-5-10(14)7-11(9)13/h3-5,7-8,13H,1,6H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSKKUWCPMRMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)C=C)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2969276.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2969277.png)
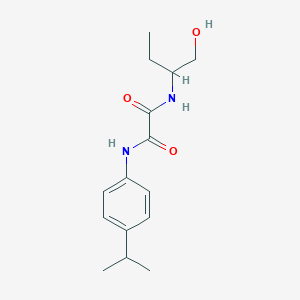
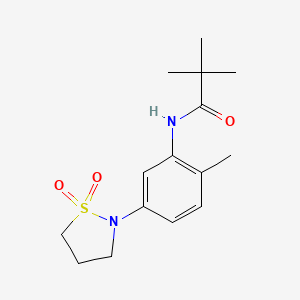
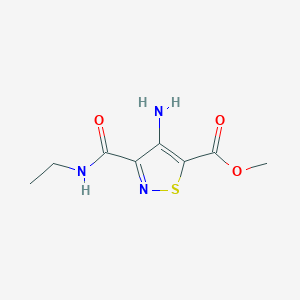
![2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2969284.png)
![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)
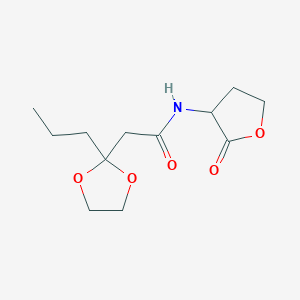
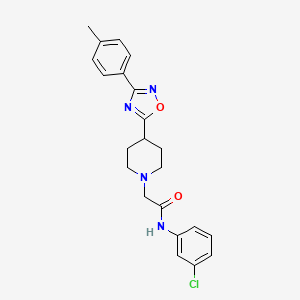
![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)
![1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2969292.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)
![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)
![4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2969296.png)